![molecular formula C10H10F3NO3 B2678366 Furan-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034400-22-9](/img/structure/B2678366.png)
Furan-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Description
Scientific Research Applications
Antimicrobial Activity
Compounds with a furan-2-yl structure have been studied for their antimicrobial activity . For instance, 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans .
Anticancer Potential
Azetidin-2-one derivatives, which are part of the structure of the compound , have been synthesized and evaluated for their anticancer potential . These derivatives have shown promising results when tested on MCF-7 cell lines .
Antioxidant Activity
Azetidin-2-one derivatives have also been studied for their antioxidant activity . This suggests that “Furan-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” could potentially have antioxidant properties.
Synthesis of Other Compounds
“Furan-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” could potentially be used in the synthesis of other compounds. For example, 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives have been synthesized using reactions of 3-(furan-2-yl)propenoic acids .
Study of Reaction Mechanisms
The reactions of compounds with a furan-2-yl structure have been studied to understand their reaction mechanisms . This knowledge can be useful in the development of new synthetic methods.
Commercial Availability
“Furan-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is commercially available, which means it can be readily obtained for research purposes.
properties
IUPAC Name |
furan-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-17-7-4-14(5-7)9(15)8-2-1-3-16-8/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSDFQWCPDYSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone |
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